molecular formula C13H11ClN2O2 B13994483 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine CAS No. 32724-92-8

5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine

Cat. No.: B13994483
CAS No.: 32724-92-8
M. Wt: 262.69 g/mol
InChI Key: WCKVMYLQVAUBIA-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-nitro-5-chloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group, a chloro group, and a methyl-substituted phenyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-nitro-5-chloroaniline typically involves the nitration of 4-methylphenylamine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methylphenyl)-2-nitro-5-chloroaniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain precise control over temperature, pressure, and reagent addition, thereby enhancing the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-nitro-5-chloroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: N-(4-Methylphenyl)-2-amino-5-chloroaniline.

    Substitution: N-(4-Methylphenyl)-2-nitro-5-substituted aniline derivatives.

    Oxidation: N-(4-Carboxyphenyl)-2-nitro-5-chloroaniline.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Its derivatives have been explored for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-nitro-5-chloroaniline and its derivatives often involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-2-nitroaniline: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(4-Methylphenyl)-5-chloroaniline: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.

    N-(4-Methylphenyl)-2-chloroaniline: Lacks the nitro group, similar to the previous compound, with potential differences in reactivity and biological activity.

Uniqueness

N-(4-Methylphenyl)-2-nitro-5-chloroaniline is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological properties

Properties

CAS No.

32724-92-8

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-nitroaniline

InChI

InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3

InChI Key

WCKVMYLQVAUBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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